molecular formula C7H8N2O4 B061880 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one CAS No. 163803-34-7

4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one

Cat. No.: B061880
CAS No.: 163803-34-7
M. Wt: 184.15 g/mol
InChI Key: ZGHUDFKJBIXWMP-UHFFFAOYSA-N
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Description

4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridinone family This compound is characterized by the presence of a hydroxyl group, two methyl groups, and a nitro group attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one typically involves the nitration of 4-hydroxy-5,6-dimethylpyridin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Halogenating agents or nucleophiles like alkyl halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: 4-Oxo-5,6-dimethyl-3-nitropyridin-2(1H)-one.

    Reduction: 4-Hydroxy-5,6-dimethyl-3-aminopyridin-2(1H)-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting their function. In the case of potential anticancer properties, it may interfere with cellular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-5,6-dimethylpyridin-2(1H)-one
  • 4-Hydroxy-3-nitropyridin-2(1H)-one
  • 5,6-Dimethyl-3-nitropyridin-2(1H)-one

Uniqueness

4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one is unique due to the presence of both methyl and nitro groups on the pyridinone ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

4-hydroxy-5,6-dimethyl-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-3-4(2)8-7(11)5(6(3)10)9(12)13/h1-2H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHUDFKJBIXWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C(=C1O)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716271
Record name 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163803-34-7
Record name 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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